2-(Bromomethyl)-6-isocyanopyridine
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Overview
Description
2-(Bromomethyl)-6-isocyanopyridine is a versatile organic compound with significant applications in synthetic chemistry. It is characterized by the presence of a bromomethyl group and an isocyano group attached to a pyridine ring. This compound is known for its stability and synthetic efficiency, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the initiator . The reaction conditions are generally mild, and the process yields a high purity product.
Industrial Production Methods
In an industrial setting, the production of 2-(Bromomethyl)-6-isocyanopyridine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-isocyanopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: The isocyano group can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Typical solvents include dichloromethane, toluene, and acetonitrile.
Major Products
The major products formed from these reactions include various substituted pyridines, bipyridines, and heterocyclic compounds, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(Bromomethyl)-6-isocyanopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-isocyanopyridine involves its ability to act as a nucleophile and electrophile in various reactions. The bromomethyl group can undergo nucleophilic substitution, while the isocyano group can participate in cyclization and coupling reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the isocyano group, making it less versatile in certain reactions.
2-Isocyanopyridine: Contains the isocyano group but lacks the bromomethyl group, limiting its use in substitution reactions.
Uniqueness
2-(Bromomethyl)-6-isocyanopyridine stands out due to the presence of both the bromomethyl and isocyano groups, which allow it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a valuable reagent in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
2-(bromomethyl)-6-isocyanopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTPBNBLSCHBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC(=N1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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